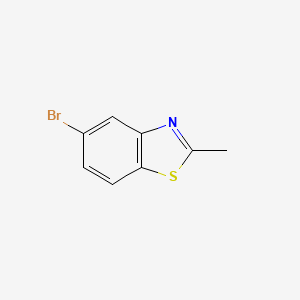

5-Bromo-2-methylbenzothiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKNZNXLBILDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980481 | |

| Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-11-6 | |

| Record name | 5-Bromo-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63837-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methylbenzothiazole and Its Advanced Derivatives

Established Synthetic Pathways for 5-Bromo-2-methylbenzothiazole

The primary methods for synthesizing this compound involve either the direct bromination of 2-methylbenzothiazole (B86508) or a cyclization reaction. One of the most common and widely reported methods is the cyclization of 2-amino-5-bromothiophenol with acetic anhydride (B1165640). This process takes advantage of the reactive thiol and amine groups to form the benzothiazole (B30560) ring, with the methyl group being introduced via acetylation.

Another established pathway is the direct bromination of 2-methylbenzothiazole. This method uses brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). ontosight.ai The position of the bromine atom on the resulting molecule can be influenced by the reaction conditions.

A multi-step synthesis beginning with 5-bromo-2-methoxybenzoic acid has also been documented. This pathway involves several stages, including nucleophilic displacement and hydrolysis, before the final functionalization to create the benzothiazole moiety.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the cyclization method involving 2-amino-5-bromothiophenol and acetic anhydride, specific conditions have been identified to achieve high yields.

| Parameter | Condition/Value |

| Starting Material | 2-Amino-5-bromothiophenol |

| Reagents | Acetic anhydride (1.2–2.0 equivalents) |

| Solvent | Glacial acetic acid |

| Temperature | 120–130°C |

| Catalyst | None required |

| Yield | 90–92% |

| Data derived from a widely reported cyclization method. |

For direct bromination, controlling the temperature is essential to minimize the formation of unwanted side products. The reaction is typically conducted in a halogenated solvent like carbon tetrachloride at a temperature between 40–60°C.

A patented method for preparing 2-methylbenzothiazole derivatives involves reacting 2-aminothiophenol (B119425) halides with acetic anhydride in glacial acetic acid at temperatures between 110-150°C. google.com After the initial reaction, the mixture is cooled, and the pH is adjusted to 7.0 using a sodium hydroxide (B78521) solution. google.com

Derivatization Strategies and Functional Group Transformations

The this compound scaffold is a versatile starting point for creating a wide range of derivatives with potential applications in various fields.

The bromine atom at the 5-position of the benzothiazole ring is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups. ontosight.ai This reactivity is a key feature in the derivatization of this compound. Common reagents used for these substitutions include sodium methoxide (B1231860) and potassium tert-butoxide, often in a solvent like dimethyl sulfoxide (B87167) (DMSO). The specific product formed depends on the nucleophile used in the reaction. This approach is fundamental in synthesizing a variety of 2-methylbenzothiazole derivatives.

Condensation reactions are employed to extend the molecular framework of this compound. One such method is the Claisen-Schmidt condensation, which involves reacting a Mannich base of a phenolic aldehyde or ketone with a heterocyclic ketone or aldehyde. nih.gov This reaction can be used to synthesize chalcone (B49325) analogues. nih.gov

Another approach involves the one-pot oxidative condensation of a substituted benzothiazole with a substituted benzylamine (B48309) using potassium persulfate (K₂S₂O₈) as an oxidant. This method is considered industrially viable as it avoids the use of unstable aldehydes and harsh reaction conditions. The reaction is typically carried out in a mixture of dimethyl sulfoxide (DMSO) and water with potassium tert-butoxide (KOtBu) as a base, at an optimal temperature of 100°C for 8 hours.

The Knoevenagel condensation is another widely used reaction for forming carbon-carbon double bonds, which can be applied to extend the scaffold of benzothiazole derivatives. researchgate.net

Bromination is a key step in the synthesis of this compound and other brominated benzothiazoles. sci-hub.se Direct bromination of 2-methylbenzothiazole with bromine (Br₂) or N-bromosuccinimide (NBS) is a common method. ontosight.ai The regioselectivity of this reaction, meaning where the bromine atom attaches to the molecule, is influenced by the methyl group at the 2-position, which directs the substitution to either the 5- or 6-position.

A patented technique for producing 2,6-dibromobenzothiazole (B1326401) involves dissolving benzothiazole in chloroform (B151607) and reacting it with N-bromosuccinimide and titanium dioxide. google.com This single-step reaction occurs at a reflux temperature of 45-55°C for 9-15 hours. google.com

Condensation Reactions for Scaffold Extension

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods in chemistry. semanticscholar.orgmdpi.com For the synthesis of benzothiazole derivatives, this includes the use of less toxic solvents, minimizing waste products, and employing catalytic reactions. semanticscholar.orgmdpi.com

One approach that aligns with green chemistry principles is the use of water as a solvent in certain reactions, which makes the process more cost-effective. semanticscholar.orgmdpi.com Additionally, "one-pot" synthesis, where multiple reaction steps are carried out in the same flask without isolating intermediates, is being developed to improve efficiency and reduce waste. semanticscholar.orgmdpi.com Metal-free reactions, such as the sulfanylation of C-H bonds, are also considered more environmentally appealing. semanticscholar.org

Advanced Spectroscopic and Computational Investigations of 5 Bromo 2 Methylbenzothiazole

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become indispensable tools for predicting and understanding the properties of molecules like 5-Bromo-2-methylbenzothiazole. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the structural properties of molecules. nih.gov By using functionals such as B3LYP or PBE0 and basis sets like 6-311++G(d,p), researchers can calculate the optimized molecular geometry of this compound in its ground state. science.govresearchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, studies on similar substituted benzothiazoles demonstrate that DFT calculations can accurately predict geometric parameters. science.govresearchgate.net The structure of this compound consists of a benzothiazole (B30560) core with a bromine atom at the 5-position and a methyl group at the 2-position. The bromine atom acts as an electron-withdrawing group, which can influence the molecule's geometry and reactivity.

Table 1: Predicted Properties of this compound This table contains data predicted by computational chemistry tools.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrNS | chemscene.com |

| Molecular Weight | 228.11 g/mol | chemscene.com |

| Density | 1.6±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 299.1±13.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 134.7±19.8 °C | chemsrc.com |

| XlogP | 3.5 | uni.lu |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. science.gov This method is crucial for understanding the electronic absorption spectra by calculating excitation energies, corresponding wavelengths, and oscillator strengths (f). beilstein-journals.orgnih.gov For analogues of this compound, TD-DFT calculations, often using the PBE0 functional, have been employed to predict the electronic transitions. beilstein-journals.orgnih.gov These calculations can identify the nature of the transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orgnih.gov In studies of related cyanine (B1664457) dyes containing the this compound moiety, TD-DFT predicted two main absorption bands. nih.gov The first excited states are typically dominated by HOMO→LUMO transitions, while other observed transitions can be assigned to excitations like HOMO-3→LUMO. beilstein-journals.orgnih.gov The effects of the solvent environment on electronic transitions are often incorporated into these calculations using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). beilstein-journals.org

Table 2: TD-DFT Calculated Electronic Transition Data for a Cyanine Dye Analogue (5c) Containing this compound Moiety in Methanol

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO→LUMO | 2.84 | 437 | 0.777 |

| HOMO-3→LUMO | 3.20 | 387 | 0.862 |

Data derived from a study on halogen-containing thiazole (B1198619) orange analogues. beilstein-journals.orgnih.gov

Analysis of Electronic Structure and Charge Distribution

The electronic structure of this compound is significantly influenced by its substituent groups. DFT calculations are used to determine the energies of the frontier molecular orbitals, HOMO and LUMO. researchgate.netbeilstein-journals.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller gap generally implies higher reactivity. For cyanine dye analogues incorporating this compound, the HOMO-LUMO gaps have been calculated to be around 3.14 eV to 3.27 eV in methanol. nih.gov The presence of the electron-withdrawing bromine atom at the 5-position alters the electron density distribution across the benzothiazole ring system compared to unsubstituted or electron-donating group substituted derivatives. This modification in charge distribution affects the molecule's electrophilic and nucleophilic sites and its interaction with other molecules.

Table 3: Calculated Frontier Orbital Energies for a Cyanine Dye Analogue (5c) Containing this compound Moiety

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.69 |

| LUMO | -2.42 |

| HOMO-LUMO Gap (HLG) | 3.27 |

Data derived from a study on halogen-containing thiazole orange analogues in methanol. beilstein-journals.orgnih.gov

Spin-State Considerations in Mechanistic Computational Studies

When studying reaction mechanisms, particularly those involving open-shell species like radicals, the spin state of the system is a critical factor. nih.gov Standard DFT methods can sometimes fail in complex open-shell systems, leading to incorrect spin contamination where the calculated spin expectation value, ⟨S²⟩, deviates significantly from the theoretical value (e.g., 0.75 for a doublet). nih.gov For example, in modeling the interaction of a benzothiazole radical with an oxygen molecule (a triplet), DFT might incorrectly predict the ⟨S²⟩ value for the combined doublet system. nih.gov To overcome this, alternative approaches like constrained density functional theory (CDFT) are used. nih.gov CDFT explicitly controls spin contamination, providing a more accurate description of the potential energy surface. nih.gov Mechanistic studies on related methylbenzothiazoles show that reactions can involve transitions between different spin states, such as from a quartet to a doublet state, which requires a spin flip and overcoming a specific energy barrier. nih.gov

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental for the experimental characterization of this compound, providing direct information about its electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. dergipark.org.tr When a molecule absorbs light in the UV or visible range (typically 200-700 nm), its electrons are promoted from a lower energy orbital (ground state) to a higher energy orbital (excited state). dergipark.org.trjocpr.com For heterocyclic compounds like this compound, these absorptions are typically due to n→π* and π→π* transitions within the benzothiazole ring system. jocpr.com The resulting spectrum shows absorbance peaks at specific wavelengths (λmax). jocpr.com While specific experimental UV-Vis data for this compound is not widely published, studies on structurally similar benzothiazole derivatives show characteristic absorption bands. researchgate.netjocpr.com For example, a related chelating agent, 2-hydrazino-4-bromo-6-methyl benzothiazole, exhibits absorption bands at 270 nm, 294 nm, and 327 nm. jocpr.com The theoretical absorption spectra calculated using TD-DFT can be compared with experimental UV-Vis spectra to confirm the nature of the electronic transitions. researchgate.netscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. While comprehensive, peer-reviewed spectral assignments for this compound are not extensively detailed in the literature, its structure allows for a clear prediction of its ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds. NMR spectra for analysis are typically acquired on 300, 400, or 500 MHz instruments, with chemical shifts reported relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). amazonaws.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group and the aromatic protons. The methyl group (-CH₃) at the C2 position, being adjacent to a C=N bond, would appear as a sharp singlet, anticipated in the region of δ 2.7-2.9 ppm. The benzene (B151609) portion of the molecule contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing bromine atom and the fused thiazole ring. The proton at C4 (ortho to the sulfur and meta to the bromine) would likely appear as a doublet around δ 7.8-8.0 ppm. The proton at C6 (ortho to the bromine) would also be a doublet, while the C7 proton (ortho to the nitrogen side of the ring fusion) would present as a doublet of doublets, with signals for these protons typically appearing between δ 7.3 and 7.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the C2-methyl group is expected to resonate at approximately δ 20-21 ppm. The quaternary carbon at C2, part of the thiazole ring, would be significantly deshielded, appearing in the δ 166-168 ppm range. Other key signals include the carbon attached to the bromine (C5), which would be found around δ 120-122 ppm, and the other aromatic and heterocyclic carbons, which would produce signals across the δ 120-154 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH ₃ | ¹H | 2.7 - 2.9 | Singlet |

| Ar-H | ¹H | 7.3 - 8.0 | Multiplets / Doublets |

| -C H₃ | ¹³C | 20 - 21 | - |

| C 2 | ¹³C | 166 - 168 | - |

| C -Br | ¹³C | 120 - 122 | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups and fingerprint of a molecule. An FT-IR spectrum is typically recorded using a spectrometer such as a PerkinElmer UATR Two. escholarship.org For this compound, the spectra would be characterized by vibrations of the substituted benzothiazole core.

The high-wavenumber region of the FT-IR spectrum would feature aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed in the 2900-3000 cm⁻¹ range. The fingerprint region (below 1650 cm⁻¹) is particularly informative. Aromatic C=C ring stretching and the C=N stretching of the thiazole ring are expected to produce a series of sharp bands between 1450 and 1610 cm⁻¹. beilstein-journals.org In-plane and out-of-plane C-H bending vibrations would also contribute to this complex region. A key vibration, the C-Br stretch, is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges for the specified vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | FT-IR, FT-Raman |

| C=N Stretch | 1600 - 1650 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1610 | FT-IR, FT-Raman |

| C-H Bending | 1000 - 1300 | FT-IR |

Crystallographic Studies and Supramolecular Interactions

Halogen Bonding: The bromine atom at the C5 position is a key player in directing the supramolecular assembly. Due to the phenomenon of anisotropic distribution of electron density on a covalently bonded halogen, the bromine atom can act as a Lewis acidic site (a "halogen bond donor"). This allows it to form directional halogen bonds (C-Br···Y) with Lewis basic sites (Y) on adjacent molecules, such as the nitrogen atom of the thiazole ring (C-Br···N) or the sulfur atom (C-Br···S). mdpi.com Studies on related systems have shown that halogen bonds can be significantly strong and are crucial in the formation of well-defined molecular networks. mdpi.comresearchgate.net

π-π Stacking: The planar, electron-deficient benzothiazole ring system is highly conducive to forming π-π stacking interactions. mdpi.com These interactions, driven by quadrupole-quadrupole forces, would likely cause the molecules to arrange in offset parallel stacks. The presence of the bromine atom can significantly influence these interactions; studies on brominated anisole (B1667542) derivatives have shown that halogen substituents can alter the distances between adjacent aromatic moieties, modulating the strength and geometry of the stacking. nih.gov

Research on Biological Activities and Mechanistic Insights of 5 Bromo 2 Methylbenzothiazole and Analogues

Antimicrobial Activity Investigations

Benzothiazole (B30560) derivatives are recognized for their potential as antimicrobial agents, a critical area of research given the global challenge of drug resistance. nih.gov Studies have explored their efficacy against a spectrum of bacterial and fungal pathogens. researchgate.netgoogle.com

The antibacterial potential of benzothiazole derivatives has been widely reported, with various analogues showing efficacy against both Gram-positive and Gram-negative bacteria. pnrjournal.com Research has shown that substitutions on the benzothiazole ring system are crucial in determining the antibacterial potency. For instance, compounds featuring chloro and bromo groups have been noted for their effectiveness in anti-tuberculosis (anti-TB) applications. pnrjournal.com

In one study, novel heteroarylated benzothiazoles demonstrated moderate antibacterial activity, with compound 2j being the most potent, showing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the ranges of 0.23–0.94 mg/mL and 0.47–1.88 mg/mL, respectively. nih.gov Another investigation into benzothiazole-phosphonate analogues revealed that derivatives with nitro and bromo substitutions on the phenyl group exhibited more potent action compared to the standard, Penicillin. pnrjournal.com Similarly, certain benzothiazole-based 4-thiazolidinones were found to be highly effective against E. coli with MIC values ranging from 15.6 to 125 µg/mL. nih.gov

The proposed mechanisms for the antibacterial action of these compounds often involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that the antibacterial effects of certain benzothiazole derivatives may arise from the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of the bacterial cell wall. nih.gov In the context of anti-TB activity, molecular docking studies have identified the enzyme DprE1 as a potential target for benzothiazole derivatives. rsc.org

| Compound/Derivative Class | Bacterial Strain(s) | Activity Measurement (MIC/MBC) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Heteroarylated benzothiazole (Compound 2j) | Not specified | MIC: 0.23–0.94 mg/mL; MBC: 0.47–1.88 mg/mL | Inhibition of MurB enzyme | nih.gov |

| Bromo-substituted phenyl phosphonates | Not specified | More potent than Penicillin | Not specified | pnrjournal.com |

| Benzothiazole-based 4-thiazolidinones | E. coli | MIC: 15.6–125 µg/mL | Not specified | nih.gov |

| Bromo-substituted benzothiazoles | Mycobacterium tuberculosis | Effective anti-TB action | Inhibition of DprE1 enzyme (proposed) | pnrjournal.comrsc.org |

| Novel cystine-benzothiazole derivatives | E. coli | Inhibition Zone: 17-22 mm at 200 μg/mL | Not specified | google.com |

In addition to their antibacterial properties, benzothiazole analogues have demonstrated significant antifungal capabilities. google.com Research has identified several derivatives that are effective against various fungal species, most notably Candida albicans. nih.govgoogle.com

A series of novel heteroarylated benzothiazoles exhibited good antifungal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov Within this series, compound 2d was identified as the most active. nih.gov Other studies have also highlighted the antifungal potential of benzothiazole derivatives; for example, substances with chlorine and methoxy (B1213986) substitutions were effective against C. albicans. pnrjournal.com Furthermore, newly synthesized 2-hydrazinobenzothizole derivatives were tested against C. albicans, C. glabrata, and C. tropicalis, with some analogues showing noteworthy activity. researchgate.net A patent for novel benzothiazole-cystine bioconjugates reported a significant zone of inhibition against C. albicans, ranging from 16 to 29 mm at a concentration of 200 μg/mL. google.com

The mechanism underlying the antifungal action is believed to be the inhibition of key fungal enzymes. nih.gov Docking studies have suggested that the antifungal activity of heteroarylated benzothiazoles could be due to the inhibition of 14-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

| Compound/Derivative Class | Fungal Strain(s) | Activity Measurement (MIC/MFC/Zone of Inhibition) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Heteroarylated benzothiazole (Compound 2d) | Not specified | MIC: 0.06–0.47 mg/mL; MFC: 0.11–0.94 mg/mL | Inhibition of 14-lanosterol demethylase | nih.gov |

| Chlorine/methoxy substituted benzothiazoles | C. albicans | Effective antifungal agent | Not specified | pnrjournal.com |

| Benzothiazole-based 4-thiazolidinones | C. albicans | MIC: 15.6–125 µg/mL | Not specified | nih.gov |

| 2-Hydrazinobenzothizole derivatives | C. albicans, C. glabrata, C. tropicalis | Noteworthy activity (e.g., MIC of 450 μM for Z5 against C. tropicalis) | Not specified | researchgate.net |

| Novel cystine-benzothiazole derivatives | C. albicans | Inhibition Zone: 16-29 mm at 200 μg/mL | Not specified | google.com |

Research on Antibacterial Properties and Proposed Mechanisms

Anticancer Activity Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and benzothiazole derivatives have emerged as a promising class of compounds in this domain. ijper.orgnih.gov Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including kinase inhibition and induction of cytotoxicity. ijper.orgresearchgate.net

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers, making them important targets for cancer therapy. Certain benzothiazole derivatives have been investigated for their ability to inhibit specific kinases.

In silico molecular docking studies have been employed to predict the interaction of benzothiazole-substituted 4-thiazolidinones with key kinase targets. ijper.org These studies identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase as a potential target. ijper.org The inhibition of VEGFR-2 is a significant strategy in anticancer therapy as it disrupts angiogenesis, the process by which tumors form new blood vessels to support their growth. The synthesized hybrid molecules showed promising affinity towards bio-targets related to cancer. ijper.org

Extensive in vitro studies have evaluated the cytotoxic effects of benzothiazole analogues against a wide range of human cancer cell lines. nih.govtandfonline.com These studies are crucial for determining the potency and cancer cell line specificity of new compounds.

For example, fluorinated 2-aryl benzothiazole derivatives demonstrated potent anti-tumor activity against breast cancer cell lines. nih.govtandfonline.com Specifically, derivatives with hydroxyl substitutions, 3-(5-fluorobenzo[d]thiazol-2-yl)phenol (1) and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2) , exhibited GI₅₀ values of 0.57 and 0.4 µM, respectively, against the MCF-7 cell line. nih.govtandfonline.com In another study, methylsulfonyl-benzothiazole derivatives were tested for their anticancer activity against HeLa cell lines, with some compounds displaying IG₅₀ values ranging from 0.2 to 0.6 µM. pnrjournal.com

Further research on benzothiazole derivatives reported cytotoxic activity against lung carcinoma (A549), with IC₅₀ values as low as 9.0 ± 1.0 µg/mL for some analogues. nih.govtandfonline.com Novel benzothiazole derivatives conjugated with glucosamine (B1671600) have also shown anticancer activity against Hep-2 and Caco-2 cell lines. google.com

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Measurement (GI₅₀/IC₅₀/IG₅₀) | Reference |

|---|---|---|---|

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI₅₀: 0.57 µM | nih.govtandfonline.com |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI₅₀: 0.4 µM | nih.govtandfonline.com |

| Methylsulfonyl-benzothiazole derivatives | HeLa (Cervical) | IG₅₀: 0.2 - 0.6 µM | pnrjournal.com |

| Acetylated benzothiazole derivative (62) | A549 (Lung) | IC₅₀: 9.0 ± 1.0 µg/mL | nih.govtandfonline.com |

| Substituted phenylamino (B1219803) based methoxy methylbenzothiazole (69) | HeLa (Cervical) | IC₅₀: 0.6 ± 0.29 µM | nih.gov |

| Glucosamine-benzothiazole conjugates | Hep-2 (Laryngeal), Caco-2 (Colon) | Active | google.com |

Exploration of Kinase Inhibition Profiles

Other Pharmacological Research Directions

Beyond antimicrobial and anticancer applications, the versatile benzothiazole scaffold has been explored for a multitude of other pharmacological activities. The inherent structural features of these heterocyclic compounds make them attractive candidates for development in various therapeutic areas. researchgate.netpnrjournal.com

Numerous studies have reported that benzothiazole derivatives possess a broad spectrum of biological effects, including:

Anti-inflammatory activity pnrjournal.comontosight.ai

Anticonvulsant properties pnrjournal.comrsc.org

Antiviral activity researchgate.netnih.gov

Anthelmintic properties pnrjournal.com

Antileishmanial activity pnrjournal.comrsc.org

Antioxidant potential pnrjournal.com

Anti-diabetic effects pnrjournal.comnih.gov

Analgesic properties researchgate.netrsc.org

For instance, methoxy- and nitro-substituted derivatives of benzothiazoles have demonstrated high antioxidant activity. pnrjournal.com The wide range of biological activities associated with the benzothiazole nucleus underscores its importance as a "privileged scaffold" in medicinal chemistry, providing a foundation for the design and synthesis of new therapeutic agents for a variety of diseases. ijper.org

Anti-tubercular Activity Assessments

The resurgence of tuberculosis (TB), complicated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), has intensified the search for novel therapeutic agents. rsc.orgnih.gov Benzothiazole derivatives have been a significant focus of this research, with studies demonstrating their potential as potent anti-tubercular agents. rsc.orgpnrjournal.com

Research has shown that substitutions on the benzothiazole ring are crucial for anti-TB activity. For instance, compounds bearing chloro and bromo groups have been reported to be particularly effective. pnrjournal.com In a study evaluating various benzothiazole derivatives, those with halogen substituents on the benzothiazole ring demonstrated improved anti-TB action. jchemrev.com

A series of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives were synthesized and tested against the replicating Mtb H37Rv strain. acs.org Several compounds from this series exhibited significant inhibitory activity at micromolar concentrations. acs.org Similarly, other 2-methylbenzothiazole (B86508) derivatives have been identified as potent inhibitors of replicating Mtb H37Rv. nih.gov

Structure-activity relationship (SAR) studies on pyrazole-conjugated benzothiazole analogs revealed that compounds with electron-donating groups or specific substitutions like methyl (CH3) and chloro (Cl) groups exhibit excellent anti-TB activity. researchgate.net For example, some pyrazole-benzothiazole conjugates displayed promising activity against drug-sensitive strains of Mtb, with MIC values ranging from 1.74 to 3.68 μM/mL. researchgate.net

| Compound Series | Test Strain | Key Active Compounds | MIC (μM) | Reference |

|---|---|---|---|---|

| 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamides | Mtb H37Rv | Compound 7j | 1.4 | acs.org |

| 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamides | Mtb H37Rv | Compound 7s | 1.9 | acs.org |

| Benzothiazolylpyrimidine-5-carboxamides | Mtb H37Rv | Compound 7a | 0.08 | rsc.org |

| Benzothiazole-linked naphthyridone carboxylic acids | MDR-TB | Compound 48 | 0.04 | pnrjournal.com |

| Pyrazole-conjugated benzothiazoles | Mtb H37Rv | Compound 4d | 1.6 µg/ml | researchgate.net |

| Pyrazole-conjugated benzothiazoles | Mtb H37Rv | Compound 4e | 1.6 µg/ml | researchgate.net |

Anti-inflammatory Potential Investigations

Chronic inflammation is a key factor in the development of numerous diseases, prompting research into new anti-inflammatory drugs. nih.gov Benzothiazole derivatives have shown considerable promise in this area. smolecule.comtandfonline.com

Investigations into the structure-activity relationship (SAR) of benzothiazole analogues have revealed that specific structural features can enhance their anti-inflammatory effects. For example, the presence of an oxadiazole ring and bromo substituents has been found to increase anti-inflammatory and analgesic properties. jchemrev.com In one study, a 5-chloroindolyl-benzothiazole derivative demonstrated a significant 72% reduction in inflammation at a dose of 100 mg/kg in an animal model. pnrjournal.com

The mechanism of anti-inflammatory action for some benzothiazole derivatives involves the inhibition of key inflammatory mediators and enzymes. A study on benzothiazole analogues evaluated their immunomodulatory effects on peripheral blood mononuclear cells (PBMCs) and phagocytes. researchgate.net Several compounds potently inhibited the production of interleukin-2 (B1167480) (IL-2) and reactive oxygen species (ROS). researchgate.net For instance, compounds 4, 8, 9, and 18 were found to inhibit lipopolysaccharide (LPS)-induced nitrites in murine macrophages, with compound 8 showing a striking 91% inhibition at a concentration of 25 μg/mL. researchgate.net

Further research into the molecular targets of these compounds has identified cyclooxygenase (COX) enzymes as being significant. nih.gov Some 5-thiazol-based thiazolidinone derivatives were identified as selective COX-1 inhibitors. nih.gov Another study focused on designing benzothiazole derivatives that could simultaneously exhibit anti-inflammatory and anticancer effects, assessing their impact on inflammatory factors like IL-6 and TNF-α in mouse monocyte macrophages. nih.gov

| Compound/Series | Assay/Model | Key Finding | IC50/Inhibition % | Reference |

|---|---|---|---|---|

| Benzothiazole analog 8 | LPS-induced nitrites in J774 cells | Inhibition of nitrite (B80452) production | 91% at 25 µg/mL | researchgate.net |

| Benzothiazole analog 18 | LPS-induced nitrites in J774 cells | Inhibition of nitrite production | 78% at 25 µg/mL | researchgate.net |

| Benzothiazole analog 8 | ROS production in phagocytes | Inhibition of oxidative burst | <4.0 µM | researchgate.net |

| Benzothiazole analog 18 | IL-2 production in PBMCs | Inhibition of IL-2 | 12.8 µM | researchgate.net |

| 5-chloroindolyl-benzothiazole | Carrageenan-induced paw edema | Edema reduction | 72.2% at 100 mg/kg | jchemrev.com |

DNA Binding and Fluorescence Enhancement Studies

Certain benzothiazole derivatives, particularly asymmetric cyanine (B1664457) dyes, are known for their ability to interact with nucleic acids. nih.govbeilstein-journals.orggoogle.com This interaction is often accompanied by a significant enhancement of fluorescence, a property that makes them valuable as DNA stains and probes in various bioanalytical applications. nih.govbeilstein-journals.org The core structure, including the benzothiazole moiety, can be modified to fine-tune these DNA binding and photophysical properties. oup.com

The interaction of benzothiazole-containing dyes with double-stranded DNA (dsDNA) often occurs through intercalation, where the planar molecule inserts itself between the base pairs of the DNA helix. nih.govbeilstein-journals.org This restriction of rotational freedom upon binding is a key mechanism for the observed fluorescence enhancement. beilstein-journals.org Thiazole (B1198619) orange (TO), a well-known intercalating dye, shows negligible fluorescence in solution but becomes strongly fluorescent upon binding to DNA. beilstein-journals.org

In a study focused on new halogen-containing thiazole orange analogues, a derivative was synthesized starting from 5-Bromo-2-methylbenzothiazole. nih.govbeilstein-journals.org This research investigated the interaction of these new dyes with dsDNA using absorption and fluorescence spectroscopy. Upon addition of dsDNA, the dyes exhibited a considerable enhancement in fluorescence intensity. nih.govbeilstein-journals.org For example, one analogue (dye 5a) showed a 454-fold fluorescence enhancement factor upon binding to dsDNA, which is comparable to the reference dye, thiazole orange. nih.govbeilstein-journals.org The binding was characterized by changes in the absorption spectra, such as a bathochromic shift (red-shift) and hypochromicity, which are generally accepted as evidence for intercalation. beilstein-journals.org

The introduction of a bromo substituent at the C-5 position of the benzothiazole moiety was found to have no significant influence on the fluorescence of certain cyanine dyes, in contrast to other substitutions. nih.govbeilstein-journals.org Other research has explored extending the benzothiazole structure to change the DNA binding mode from intercalation to minor groove binding, which can also result in a large increase in fluorescence quantum yield. oup.com For instance, the dye BETO, which contains a benzothiazole group, showed a 14-fold increase in quantum yield and a 130-fold enhancement in fluorescence intensity upon binding to DNA. oup.com

| Dye | Interaction with dsDNA | Fluorescence Enhancement Factor | Binding Mode Evidence | Reference |

|---|---|---|---|---|

| Analogue 5a (from this compound) | Strong fluorescence enhancement | 454-fold | Bathochromic shift and hypochromicity in absorption spectra | nih.govbeilstein-journals.org |

| BETO | Large increase in fluorescence intensity | 130-fold | Pronounced binding in the minor groove of poly(dA-dT)2 | oup.com |

| BOXTO | Large increase in fluorescence intensity | 260-fold | Similar interaction with mixed-sequence DNA and poly(dA-dT)2 | oup.com |

Applications of 5 Bromo 2 Methylbenzothiazole in Advanced Materials and Medicinal Chemistry Research

Role as a Key Synthetic Building Block in Pharmaceutical Development

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. jchemrev.comnih.gov 5-Bromo-2-methylbenzothiazole serves as a crucial starting material for the synthesis of more complex heterocyclic molecules intended for pharmaceutical applications. ontosight.ai Its chemical reactivity, particularly the presence of a bromine atom, allows for various modifications, making it an ideal precursor in the development of new drug candidates. ontosight.ai

This compound is frequently employed as a precursor in the synthesis of molecules with potential therapeutic properties, including anticancer and antimicrobial agents. ontosight.aismolecule.com The bromine atom at the 5-position is a key functional group that facilitates further molecular elaboration through common organic reactions. For instance, it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various boronic acids. It also undergoes nucleophilic substitution reactions, where the bromine is replaced by other functional groups.

These reactions are instrumental in building a library of derivatives for biological screening. Research has shown that derivatives of this compound have the potential to inhibit specific enzymes and proteins implicated in disease pathways. In anticancer research, for example, derivatives are designed to interfere with metabolic pathways essential for the survival of cancer cells or to induce programmed cell death (apoptosis). One study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines.

Detailed research has identified this compound as a key intermediate in the synthesis of potential enzyme inhibitors for cancer chemotherapy. esisresearch.org It was used to synthesize a series of 2-substituted benzothiazoles, including 2-(4'-Bromobenzamido)-4-methylbenzothiazole , which were evaluated as inhibitors of the human glutathione (B108866) S-transferase P1-1 (hGSTP1-1) enzyme, a target in cancer therapy. esisresearch.org The compound's moderate lipophilicity, suggested by its LogP value, and its ability to permeate biological membranes also point to its potential in pharmacological applications. smolecule.com

Below is a table summarizing key synthetic reactions involving this compound for creating pharmaceutical precursors.

| Reaction Type | Common Reagents | Product Type | Research Application |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Biaryl compounds | Formation of complex heterocyclic structures for drug discovery. |

| Nucleophilic Substitution | Sodium methoxide (B1231860), Potassium tert-butoxide | 2-methylbenzothiazole (B86508) derivatives | Introduction of diverse functional groups to modulate biological activity. |

| Sonogashira Coupling | Palladium catalysts, Copper iodide, Trimethylsilylacetylene | Ethynyl-substituted benzothiazoles | Synthesis of DNA-intercalating agents and molecular probes. mdpi.com |

| Friedel–Crafts Acylation | Glutaryl chloride, AlCl₃ | Diarylethene precursors | Development of photoswitchable biomaterials. beilstein-journals.org |

Furthermore, the following table highlights specific drug candidates or molecular probes synthesized using this compound as a starting material.

| Precursor Compound | Synthesized Candidate/Probe | Therapeutic/Research Target |

| This compound | 2-(4'-Bromobenzamido)-4-methylbenzothiazole | Human glutathione S-transferase P1-1 (hGSTP1-1) enzyme inhibition for cancer therapy. esisresearch.org |

| This compound | Diarylethene-modified 2'-deoxyuridine | Photoswitchable nucleotide for controlling optical properties in DNA. beilstein-journals.org |

| This compound | Halogen-containing Thiazole (B1198619) Orange analogues | Fluorogenic DNA stains for bioanalytical applications. beilstein-journals.org |

Contributions to Materials Science Research

In the field of materials science, this compound is utilized for its unique electronic and optical properties. Its aromatic structure and the presence of the bromine atom make it a candidate for developing new materials with specific functionalities, such as organic semiconductors and dyes. smolecule.com

This compound serves as a key building block in the synthesis of novel optical materials, particularly fluorescent dyes and photoswitchable molecules. beilstein-journals.orgbeilstein-journals.org Its derivatives have been explored for applications in fluorescence imaging and as fluorogenic probes.

A significant application is in the creation of cyanine (B1664457) dyes, which are valuable as fluorescent stains for nucleic acids. beilstein-journals.org For instance, this compound is a direct precursor to 5-Bromo-2,3-dimethylbenzo[d]thiazolium methyl sulfate . beilstein-journals.org This is achieved by reacting it with dimethyl sulfate. beilstein-journals.org The resulting benzothiazolium salt is a key intermediate that is subsequently condensed with other heterocyclic moieties to produce asymmetric monomethine cyanine dyes, such as halogen-substituted Thiazole Orange (TO) analogues. beilstein-journals.org These dyes typically exhibit negligible fluorescence in solution but become intensely fluorescent upon binding to DNA, making them excellent probes for bioanalytical research. beilstein-journals.org

The compound is also integral to the synthesis of diarylethenes, a class of photochromic compounds that can reversibly switch between two isomers upon irradiation with light of specific wavelengths. In one synthetic route, this compound is used to construct a diarylethene core, which is then coupled to a nucleoside like 5-iodo-2'-deoxyuridine. beilstein-journals.org This creates a photoswitchable nucleotide that can be incorporated into DNA to control its optical properties with light. beilstein-journals.org The unique electronic properties of the benzothiazole ring also suggest its potential utility in materials for Organic Light-Emitting Diodes (OLEDs).

The table below summarizes the types of optical materials developed using this compound.

| Material Type | Specific Example/Class | Research Application |

| Fluorescent Dye | Halogen-containing Thiazole Orange (TO) analogues | Fluorogenic probes for dsDNA detection and bio-imaging. beilstein-journals.org |

| Photoswitchable Material | Diarylethene-modified 2'-deoxyuridine | Development of light-responsive biomaterials and molecular switches for DNA. beilstein-journals.org |

| Fluorescent Molecular Rotor | Deoxyuridine-based viscosity sensor | Probing micro-viscosity in biological systems. mdpi.com |

| Dye Precursor | 5-Bromo-2,3-dimethylbenzo[d]thiazolium methyl sulfate | Intermediate for the synthesis of various cyanine and hemicyanine dyes. beilstein-journals.orgresearchgate.net |

Integration in Agrochemical Research

The benzothiazole core is a recognized pharmacophore not only in medicine but also in agriculture. nih.govsmolecule.com Derivatives of benzothiazole are investigated for their potential use as agrochemicals, including fungicides and herbicides. nih.gov The inherent biological activity of the benzothiazole structure, enhanced by specific substitutions, makes it a promising scaffold for the development of new crop protection agents. smolecule.comsmolecule.com

While direct, published syntheses of commercial agrochemicals starting from this compound are not extensively detailed in readily available literature, its structural features strongly suggest its role as a valuable intermediate in this sector. Halogenated derivatives of benzothiazoles are commonly pursued for agrochemical applications. The presence of the bromine atom on the this compound ring makes it an attractive starting point for creating new active ingredients. lookchem.com Research into related structures, such as other bromo-substituted benzothiazoles, for use as fungicides and herbicides further supports the potential of this chemical class in agriculture. smolecule.com The compound's properties, which suggest it can permeate biological membranes, are relevant for its potential applications in both pharmacology and agrochemicals. smolecule.com

Environmental and Analytical Research of Benzothiazoles Contextual to 5 Bromo 2 Methylbenzothiazole

Development of Detection Methodologies in Environmental Matrices

The reliable detection and quantification of benzothiazole (B30560) compounds in complex environmental matrices such as water, soil, and sludge are crucial for assessing their environmental impact. uoa.gr Due to the typically low concentrations and the diverse physicochemical properties of these compounds, sophisticated analytical methods are required. researchgate.net

Research has led to the development of several analytical techniques, primarily centered around chromatography coupled with mass spectrometry. High-Pressure Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the main separation techniques employed. researchgate.netresearchgate.net For detection, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is preferred for its high selectivity and sensitivity, which is necessary for identifying trace levels of contaminants in complex samples like industrial wastewater. researchgate.netresearchgate.netresearchgate.net HPLC with UV detection has also been utilized, though it may have limitations in terms of selectivity and sensitivity compared to MS. researchgate.netd-nb.info

Sample preparation is a critical step to extract and concentrate the analytes from the environmental matrix before instrumental analysis. Solid-phase extraction (SPE) is the most common technique for aqueous samples, including surface water and wastewater. researchgate.netresearchgate.net For solid matrices like soil, sewage sludge, and sediments, methods such as pressurized liquid extraction (PLE) and ultrasound-assisted solvent extraction (UASE) are employed. researchgate.netresearchgate.netnih.gov The choice of extraction method and solvent depends on the specific properties of the target benzothiazole derivatives. For instance, a method involving liquid-liquid extraction with ethyl acetate (B1210297) and toluene (B28343) at a specific pH has been developed for analyzing benzothiazoles in industrial wastewater. ucdavis.edu

While many studies focus on a suite of common benzothiazoles like benzothiazole (BT), 2-hydroxybenzothiazole (B105590) (OHBT), and 2-mercaptobenzothiazole (B37678) (MBT), these developed methodologies provide a strong foundation for the analysis of other derivatives, including brominated forms like 5-Bromo-2-methylbenzothiazole. nih.govuoa.grresearchgate.netd-nb.info The specific analytical conditions, such as the chromatographic column, mobile phase, and mass spectrometer settings, would be optimized to achieve the desired separation and detection for this particular compound.

Table 1: Analytical Methodologies for the Detection of Benzothiazole Derivatives in Environmental Samples

| Analytical Technique | Sample Matrix | Extraction Method | Key Findings & Applications |

| LC-MS/MS | Municipal Wastewater, Sewage Sludge | Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE) | Enables simultaneous determination of multiple benzothiazole and benzotriazole (B28993) compounds; offers high selectivity and sensitivity for trace contaminant analysis. researchgate.netuoa.grresearchgate.net |

| GC-MS | Wastewater, Road Dust | Ionic Liquid Stationary Phases, Sonication | Provides high selectivity and good separation of isomers; useful for complex environmental matrices where co-extraction of other organic matter is an issue. researchgate.netntnu.no |

| HPLC-UV | Industrial Wastewater, Water | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Suitable for simultaneous determination of several benzothiazole derivatives; may have limitations in sensitivity and selectivity compared to MS methods. d-nb.infoucdavis.edu |

| PLE-LC-HRMS | Sewage Sludge | Pressurized Hot Water Extraction | Effective for determining polar benzothiazole derivatives in solid samples. nih.gov |

| UASE | Solid Matrices | Ultrasound-Assisted Solvent Extraction | An established method for extracting benzothiazoles from solid environmental samples. researchgate.netresearchgate.net |

Studies on Environmental Fate and Occurrence of Benzothiazole Compounds

Benzothiazole and its derivatives have been detected in a wide range of environmental settings, confirming their status as widespread contaminants. researchgate.net They are regularly found in industrial and municipal wastewater, which are considered major pathways for their release into the aquatic environment. nih.govucdavis.eduucdavis.edu Consequently, their presence has been reported in surface waters, groundwater, and even tap water. ucdavis.edu Soil and sediments near industrial areas or roads can also be contaminated. scispace.comnih.gov

The environmental fate of benzothiazoles is governed by various transformation and degradation processes, including biodegradation and photodegradation.

Biodegradation: The biodegradability of benzothiazoles varies depending on the specific derivative and environmental conditions. scispace.com Some compounds, like benzothiazole (BT) and 2-hydroxybenzothiazole (OHBT), can be microbially degraded under aerobic conditions in a relatively short time. d-nb.info However, other derivatives are more persistent. scispace.com For instance, 2-mercaptobenzothiazole (MBT) can be transformed into the more stable 2-(methylthio)benzothiazole (B1198390) (MTBT) through methylation in biological wastewater treatment processes. nih.govd-nb.info Studies have identified specific bacterial strains, such as those from the Rhodococcus genus, that are capable of degrading certain benzothiazoles, often using them as a source of carbon and nitrogen. ichem.mdnih.govasm.org The degradation pathways often converge, with different benzothiazoles being transformed into intermediates like OHBT before the aromatic ring is cleaved. nih.govasm.org

Photodegradation: Photodegradation is another important process affecting the fate of benzothiazoles in the environment, particularly in sunlit surface waters. nih.gov Research has shown that benzothiazoles can be degraded under UV light irradiation. nih.govresearchgate.net The presence of other substances, such as iron oxides and oxalic acid, can create a photo-Fenton-like system that enhances the degradation rate. nih.gov The photodegradation of 2-mercaptobenzothiazole, for example, can yield products like benzothiazole and 2-benzothiazolesulfonic acid. researchgate.net For brominated compounds, photodegradation often involves the cleavage of the carbon-bromine bond. mdpi.com While specific studies on this compound are limited, research on other brominated organic compounds shows that photolysis can be a significant degradation pathway. mdpi.com

The occurrence of various benzothiazoles in different environmental compartments highlights the persistence and mobility of this class of compounds. Conventional wastewater treatment plants often show incomplete removal, leading to their continuous discharge into receiving waters. nih.goviwaponline.comresearchgate.net

Table 2: Occurrence of Selected Benzothiazole Compounds in Various Environmental Matrices

| Compound | Environmental Matrix | Concentration Range / Finding | Reference(s) |

| Benzothiazole (BT) | Municipal Wastewater | 850 ng/L | nih.gov |

| Tannery Wastewater | Detected at significant levels, exceeding 50% of total benzothiazoles in treated effluent. | ucdavis.edu | |

| River Water | Detected in various river systems. | researchgate.net | |

| 2-Hydroxybenzothiazole (OHBT) | Municipal Wastewater | 500 ng/L | nih.gov |

| Raw Wastewater | 0.2 to 2.2 µg/L (for total benzothiazoles) | iwaponline.com | |

| 2-Mercaptobenzothiazole (MBT) | Tannery Wastewater | 4-7 µmol/L in untreated wastewater. | ucdavis.edu |

| Roadside Soil | Detected in roadside soils, indicating tire wear as a source. | nih.gov | |

| 2-(Methylthio)benzothiazole (MTBT) | Municipal Wastewater | Concentration increased by 160% during activated sludge treatment. | nih.gov |

| Tannery Wastewater | Formed during aerobic treatment, becoming the dominant benzothiazole in the effluent. | ucdavis.edu | |

| Benzothiazole-2-sulfonic acid (BTSA) | Municipal Wastewater | 1,700 ng/L; most prominent benzothiazole detected. | nih.gov |

Future Research Directions for 5 Bromo 2 Methylbenzothiazole

Exploration of Novel Derivatization Pathways for Enhanced Activity

The core structure of 5-Bromo-2-methylbenzothiazole serves as a valuable scaffold for the synthesis of new derivatives with potentially enhanced biological efficacy. ontosight.ai Future research will likely focus on several key derivatization strategies:

Functionalization at the 2-methyl position: Introducing various functional groups at this position can significantly alter the molecule's electronic and steric properties, potentially leading to improved interactions with biological targets.

Modifications of the benzene (B151609) ring: The bromine atom at the 5-position is a key site for reactions such as Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups. smolecule.com This can lead to the development of compounds with tailored biological activities.

Synthesis of complex heterocyclic systems: Fusing other heterocyclic rings to the benzothiazole (B30560) core can create novel molecular architectures with unique pharmacological profiles. smolecule.com

These derivatization pathways will be crucial in the development of new antimicrobial, anticancer, and anti-inflammatory agents. pnrjournal.com

Table 1: Potential Derivatization Strategies and Their Rationale

| Derivatization Site | Potential Reagents/Reactions | Rationale for Enhanced Activity |

| 2-Methyl Position | Oxidation, halogenation, condensation reactions | Modulation of steric and electronic properties to improve target binding. |

| 5-Bromo Position | Suzuki-Miyaura coupling, Buchwald-Hartwig amination | Introduction of diverse substituents to explore structure-activity relationships. smolecule.com |

| Benzene Ring | Nitration, sulfonation, further halogenation | Altering the overall electronic nature of the molecule to enhance biological uptake and interaction. |

| Heterocyclic Core | Ring fusion with other heterocycles | Creation of novel, rigid scaffolds to improve binding affinity and selectivity. smolecule.com |

Advanced Mechanistic Elucidation of Biological Interactions

While derivatives of this compound have shown promising biological activities, the precise mechanisms of action often remain to be fully elucidated. Future research should employ advanced techniques to understand how these compounds interact with their biological targets at a molecular level.

Key areas of investigation include:

Identification of specific molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other proteins that these compounds interact with. science.gov

Characterization of binding interactions: Employing biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to visualize and understand the binding modes of these compounds within their target proteins.

Elucidation of downstream signaling pathways: Investigating how the interaction of these compounds with their targets affects cellular signaling pathways, leading to their observed biological effects.

A deeper understanding of these mechanisms will be instrumental in the rational design of more potent and selective drugs.

Development of Highly Targeted Applications

The versatility of the this compound scaffold makes it a candidate for a range of targeted applications beyond traditional pharmacology. Future research could explore its potential in:

Targeted drug delivery: Conjugating this compound derivatives to targeting moieties such as antibodies or peptides to deliver them specifically to cancer cells or other diseased tissues, thereby increasing efficacy and reducing side effects.

Diagnostic imaging agents: The benzothiazole core is a known fluorophore. Derivatization could lead to the development of novel probes for fluorescence imaging and other diagnostic applications.

Agrochemicals: The biological activity of benzothiazole derivatives suggests potential applications as novel pesticides or herbicides. smolecule.com

These targeted applications could significantly expand the utility of this class of compounds.

Integration of Multi-Omics Approaches in Biological Activity Research

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research should integrate various "omics" technologies. omu.edu.tr This systems biology approach can provide a holistic view of how these compounds affect cellular processes.

Genomics and Transcriptomics: To study how these compounds alter gene expression profiles. nih.gov

Proteomics: To investigate their effects on protein expression and post-translational modifications. science.gov

Metabolomics: To analyze changes in the cellular metabolome in response to treatment with these compounds. frontiersin.orgnih.gov

By combining data from these different omics levels, researchers can construct detailed models of the compounds' mechanisms of action and identify potential biomarkers for their efficacy. nih.gov This integrated approach will be crucial for accelerating the translation of basic research findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-methylbenzothiazole, and how do reaction conditions impact yield and purity?

- Methodology : Two primary approaches are documented:

- Bromination of 2-methylbenzothiazole : Direct bromination using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (40–60°C) to minimize side reactions .

- Multi-step synthesis : Starting from 5-bromo-2-methoxybenzoic acid, methoxy groups are substituted via nucleophilic displacement using methyl iodide and potassium carbonate in THF/MeOH, followed by hydrolysis with LiOH to yield intermediates, which are further functionalized with benzothiazole moieties .

- Critical Factors : Reaction time (e.g., 12–24 hours for substitution), stoichiometric ratios (e.g., 1.2 equivalents of methyl iodide), and purification methods (e.g., column chromatography, recrystallization) significantly affect yield (>60%) and purity (>95%).

Q. What are the recommended protocols for handling and storing this compound to maintain stability?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. For long-term stability (>6 months), –80°C storage is advised .

- Solubility : Soluble in DMSO, DMF, and THF. Prepare stock solutions in anhydrous DMSO (10–50 mM) and aliquot to avoid freeze-thaw cycles, which may precipitate the compound .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antimicrobial activity against biofilm-forming pathogens?

- Design Strategies :

- Functionalization at the 2-methyl position : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to increase electrophilicity and interaction with bacterial enzymes .

- Heterocyclic fusion : Attach thiophene or benzimidazole moieties to improve lipophilicity and membrane penetration, as seen in analogs with biofilm inhibition IC₅₀ values <10 µM .

Q. What experimental approaches are used to evaluate this compound derivatives as organic semiconductors?

- Synthesis of Conjugated Derivatives : Perform Suzuki-Miyaura coupling with aryl boronic acids to extend π-conjugation, enhancing charge transport properties. Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) concentrations to minimize side reactions .

- Characterization :

- Optoelectronic Properties : UV-Vis spectroscopy (λₐᵦₛ >400 nm) and cyclic voltammetry (HOMO/LUMO levels) to assess bandgap tuning.

- Device Fabrication : Spin-coat thin films on ITO substrates for OLED or photovoltaic testing, with hole-transport layers (e.g., PEDOT:PSS) to improve efficiency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Root Cause Analysis :

- Purity Discrepancies : Validate compound purity (>98%) via HPLC and NMR before bioassays. Impurities from incomplete bromination (e.g., di-brominated byproducts) may skew results .

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., serum concentration, incubation time) to ensure reproducibility. Cross-validate findings using orthogonal assays (e.g., MTT vs. ATP-luciferase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。